SKLB028

Irreversible inhibitor Tubulin polymerization Target engagement

SKLB028 is a synthetic millepachine (MIL) derivative belonging to the chalcone-type class of tubulin polymerization inhibitors. It binds irreversibly to the colchicine-binding site in β-tubulin, a mechanism experimentally distinguished from the reversible binding exhibited by clinical colchicine-site ligands.

Molecular Formula C22H22O5
Molecular Weight 366.41
Cat. No. B1193485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKLB028
SynonymsSKLB-028;  SKLB 028;  SKLB028
Molecular FormulaC22H22O5
Molecular Weight366.41
Structural Identifiers
SMILESO=C(C1=CC=C(OC)C2=C1OC(C)(C)C=C2)/C=C/C3=CC=C(OC)C(O)=C3
InChIInChI=1S/C22H22O5/c1-22(2)12-11-16-19(25-3)10-7-15(21(16)27-22)17(23)8-5-14-6-9-20(26-4)18(24)13-14/h5-13,24H,1-4H3/b8-5+
InChIKeyXJMCEQUUSGXSES-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKLB028 Compound Procurement Guide: Irreversible Colchicine-Site Tubulin Inhibitor with Verified MDR Circumvention Data


SKLB028 is a synthetic millepachine (MIL) derivative belonging to the chalcone-type class of tubulin polymerization inhibitors [1]. It binds irreversibly to the colchicine-binding site in β-tubulin, a mechanism experimentally distinguished from the reversible binding exhibited by clinical colchicine-site ligands [1]. SKLB028 was co-developed alongside its close analog SKLB050; both derivatives demonstrated substantially improved in vitro anticancer activity over the parent natural product MIL [1]. An X-ray crystal structure of the tubulin–SKLB028 complex has been solved at 2.09 Å resolution (PDB 5YL2), providing atomic-level confirmation of its binding mode at the tubulin intradimer interface [1][2].

Why Colchicine, Paclitaxel, or Parent Millepachine Cannot Substitute for SKLB028 in Mechanistic or Resistance-Focused Studies


SKLB028 exhibits three properties that are absent from, or quantitatively distinct in, the most obvious substitution candidates: (i) irreversible covalent engagement of β-tubulin, which contrasts with the fully reversible binding of colchicine and colcemid [1]; (ii) a resistance factor of 1.4–2.1 across P-gp- and MRP1-overexpressing multidrug-resistant (MDR) cell lines, whereas clinical tubulin agents paclitaxel and vinblastine exhibit resistance factors of 186–733 in the same panel [1]; and (iii) a 19- to 39-fold gain in cytotoxic potency over the parent natural product MIL, making MIL unsuitable as a potency-matched control [1]. The sister compound SKLB050, while more potent, displays different binding kinetics and a distinct resistance-factor range, meaning interchangeability cannot be assumed without matched experimental confirmation [1]. Generic substitution therefore risks confounding experimental outcomes, particularly in assays designed to probe irreversible target engagement or MDR circumvention.

SKLB028 Head-to-Head Quantitative Differentiation Evidence for Informed Compound Selection


Irreversible vs. Reversible Tubulin Engagement: SKLB028 vs. Colcemid in Ultrafiltration-HPLC and Cellular Washout Recovery Assays

SKLB028 binds β-tubulin irreversibly, a property absent in the reversible colchicine-site ligand colcemid. In an ultrafiltration-HPLC assay, tubulin (3 mg/mL) incubated with 30 μM SKLB028 for 1 h showed no detectable compound in the tubulin fraction, and SKLB028 in the filtrate fraction was greatly reduced, indicating covalent adduct formation. By contrast, colcemid was detected in both the tubulin and filtrate fractions under identical conditions [1]. In a cellular washout experiment, HCT-8/V cells treated with 10 μM SKLB028 for 8 h and then cultured in drug-free medium for up to 72 h showed persistent tubulin network depolymerization and abnormal spindle morphology at all time points. Colcemid-treated cells, however, exhibited near-complete recovery of normal microtubule networks within 40 h of drug removal and full recovery by 64 h [1].

Irreversible inhibitor Tubulin polymerization Target engagement

Multidrug Resistance Circumvention: Resistance Factors of SKLB028 vs. Paclitaxel and Vinblastine in Paired Sensitive/Resistant Cell Line Panels

SKLB028 retains near-equivalent potency against MDR cell lines overexpressing P-gp (P-glycoprotein) or MRP1, whereas the clinical tubulin-binding agents paclitaxel and vinblastine lose two to three orders of magnitude of activity. In a panel comprising A2780S (ovarian carcinoma, drug-sensitive) and its P-gp-overexpressing resistant subline A2780/T, as well as HCT-8 (colon carcinoma, drug-sensitive) and its resistant sublines HCT-8/V (P-gp) and HCT-8/T (MRP1), SKLB028 exhibited resistance factors (RF = IC50_resistant / IC50_parental) of 1.4 to 2.1. For paclitaxel, RFs ranged from 186 to 300; for vinblastine, RFs ranged from 225 to 733 in the identical cell line panel [1].

Multidrug resistance P-glycoprotein Resistance factor

Cytotoxic Potency Gain: SKLB028 vs. Parent Millepachine (MIL) in HepG2 and A2780S Cancer Cell Lines

Chemical derivatization of the natural chalcone millepachine (MIL) yielded SKLB028 with substantially enhanced cytotoxic potency. In HepG2 hepatocellular carcinoma cells, SKLB028 exhibited an IC50 of 120 ± 12 nM, representing a 19.2-fold improvement over MIL (IC50 = 2300 ± 220 nM). In A2780S ovarian carcinoma cells, SKLB028 showed an IC50 of 89 ± 7 nM, a 39.4-fold improvement over MIL (IC50 = 3509 ± 572 nM) [1]. This potency gain is attributable to the structural modifications that favor the s-trans conformation required for colchicine-site binding, as confirmed by X-ray crystallography [1].

Cytotoxicity Structure-activity relationship Millepachine derivatives

Tubulin Binding Affinity: SKLB028 vs. Colchicine and SKLB050 at the Colchicine-Binding Site Measured by Tryptophan Fluorescence Quenching

Binding affinities to purified tubulin were determined using a tryptophan-based fluorescence quenching assay. The dissociation constant (Kd) of SKLB028 was 31.69 ± 5.26 μM, placing its affinity between that of colchicine (Kd = 11.03 ± 2.57 μM) and the parent compound MIL (Kd = 139.3 ± 34.76 μM). The closely related derivative SKLB050 displayed the highest affinity (Kd = 5.13 ± 0.62 μM) [1]. This data establishes a clear affinity rank order (SKLB050 > colchicine > SKLB028 > MIL) and demonstrates that SKLB028 occupies a quantitatively distinct affinity tier that differs from both the clinical benchmark colchicine and the more potent analog SKLB050.

Binding affinity Kd determination Tubulin-colchicine site

Structural Validation: X-Ray Crystal Structure of SKLB028–Tubulin Complex Confirms Colchicine-Site Occupancy at 2.09 Å Resolution

The crystal structure of SKLB028 bound to the tubulin T2R-TTL complex was solved at 2.09 Å resolution and deposited as PDB entry 5YL2 [1][2]. The structure reveals that SKLB028 occupies the colchicine-binding pocket at the intradimer interface of αβ-tubulin, formed by residues from helices H7 and H8 of β-tubulin. The binding mode is similar to that of colchicine (PDB 5XIW) and the parent MIL (PDB 5YLJ), but SKLB028's chalcone scaffold adopts the s-trans conformation that crystallographic and SAR data indicate is the active conformation for colchicine-site engagement [1]. This structural information enables rational comparison with other colchicine-site inhibitors and provides a validated template for structure-guided optimization.

X-ray crystallography Colchicine-binding site Structure-based drug design

Recommended SKLB028 Application Scenarios Based on Verified Differential Evidence


Multidrug-Resistant Cancer Model Studies Requiring P-gp/MRP1-Indifferent Tubulin Inhibition

SKLB028 is the preferred colchicine-site tubulin inhibitor for researchers studying drug-resistant tumor models. Its resistance factors of 1.4–2.1 across P-gp-overexpressing (A2780/T, HCT-8/V) and MRP1-overexpressing (HCT-8/T) cell lines stand in stark contrast to paclitaxel (RF 186–300) and vinblastine (RF 225–733) [1]. This enables within-class comparison of tubulin-dependent cytotoxicity without confounding by efflux-mediated resistance. Procurement rationale: Laboratories modeling MDR phenotypes should select SKLB028 over paclitaxel, vinblastine, or reversible colchicine-site ligands when the experimental objective is to isolate tubulin-mediated pharmacology from transporter-mediated pharmacokinetic resistance.

Irreversible Target Engagement and Pharmacodynamic Duration Studies

SKLB028's irreversible covalent binding to β-tubulin, demonstrated by ultrafiltration-HPLC (absence from tubulin fraction, reduced filtrate recovery) and sustained cellular tubulin disruption ≥64 h after compound washout, makes it uniquely suited for washout-resistance and target-residency studies [1]. Unlike colcemid or colchicine, which dissociate and permit tubulin network recovery within 40–64 h, SKLB028 provides persistent pharmacodynamic effect independent of continuous compound exposure. Procurement rationale: For pulse-chase experimental designs probing the relationship between target occupancy duration and downstream cell-fate decisions (G2/M arrest, apoptosis), SKLB028 is the appropriate tool compound.

Structure-Based Drug Design and Computational Modeling of Colchicine-Site Inhibitors

The high-resolution co-crystal structure of the SKLB028–tubulin complex (PDB 5YL2, 2.09 Å) provides the highest-resolution liganded structure among the four millepachine-series complexes solved (MIL: 2.70 Å, colchicine: 2.90 Å, SKLB050: 3.00 Å) [1][2]. This makes SKLB028 the structurally best-characterized entry point for computational chemists performing docking studies, molecular dynamics simulations, or pharmacophore modeling of the colchicine-binding pocket. Procurement rationale: Computational and medicinal chemistry groups developing novel colchicine-site ligands should prioritize SKLB028 as a reference ligand for virtual screening campaigns and binding-mode validation.

SAR Comparator for Millepachine-Derived Tubulin Inhibitor Optimization Programs

SKLB028 occupies a defined intermediate position within the millepachine derivative SAR landscape: it is 19- to 39-fold more potent than MIL but 2.6- to 4.5-fold less potent than SKLB050 in cytotoxicity and binding assays, respectively [1]. This intermediate profile, combined with the demonstrated activity-enhancing effect of α-methyl substitution (which locks the s-trans conformation), positions SKLB028 as an essential SAR comparator for medicinal chemistry campaigns iterating on the chalcone scaffold. Procurement rationale: Structure-activity relationship studies should include SKLB028 as a benchmark to contextualize potency gains, affinity shifts, and conformational preferences of newly synthesized analogs.

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